2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17691487
InChI: InChI=1S/C15H22N2O5/c1-9-11(13(18)19)21-12(16-9)10-5-7-17(8-6-10)14(20)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19)
SMILES:
Molecular Formula: C15H22N2O5
Molecular Weight: 310.35 g/mol

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17691487

Molecular Formula: C15H22N2O5

Molecular Weight: 310.35 g/mol

* For research use only. Not for human or veterinary use.

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid -

Specification

Molecular Formula C15H22N2O5
Molecular Weight 310.35 g/mol
IUPAC Name 4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C15H22N2O5/c1-9-11(13(18)19)21-12(16-9)10-5-7-17(8-6-10)14(20)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19)
Standard InChI Key SIBRZDYJBWLVOP-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom, serving as a conformational scaffold.

  • Boc Protecting Group: A tert-butoxycarbonyl moiety attached to the piperidine nitrogen, enhancing solubility and stability during synthetic processes.

  • Oxazole Ring: A five-membered aromatic heterocycle containing oxygen and nitrogen atoms, substituted with a methyl group at position 4 and a carboxylic acid at position 5.

The presence of the carboxylic acid group introduces polarity, enabling hydrogen bonding and salt formation, while the Boc group provides steric protection for the piperidine amine.

Calculated Molecular Properties

Based on structural analysis:

  • Molecular Formula: C<sub>15</sub>H<sub>22</sub>N<sub>2</sub>O<sub>5</sub>

  • Molecular Weight: 310.35 g/mol

  • IUPAC Name: 4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-5-carboxylic acid

Table 1: Comparative Molecular Properties of Related Compounds

PropertyTarget CompoundImidazole Analog Oxazole Analog
Molecular FormulaC<sub>15</sub>H<sub>22</sub>N<sub>2</sub>O<sub>5</sub>C<sub>14</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub>C<sub>14</sub>H<sub>20</sub>N<sub>2</sub>O<sub>5</sub>
Molecular Weight (g/mol)310.35295.34296.32
Key Functional GroupsOxazole, Boc, carboxylic acidImidazole, Boc, carboxylic acidOxazole, Boc, carboxylic acid

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential assembly of its components:

  • Piperidine-Boc Formation: Protection of piperidine’s amine via reaction with di-tert-butyl dicarbonate under basic conditions .

  • Oxazole Ring Construction: Cyclization of precursors such as α-amino ketones or via Hantzsch-type reactions, introducing the methyl and carboxylic acid substituents .

  • Coupling Strategies: Linking the Boc-piperidine moiety to the oxazole ring using cross-coupling reagents like EDCI or DCC.

Industrial-Scale Considerations

Industrial production would prioritize:

  • Continuous Flow Reactors: To enhance yield and reduce reaction times for cyclization steps.

  • Automated Purification: Chromatography or crystallization techniques to isolate high-purity product.

Applications in Materials Science

Coordination Chemistry

The carboxylic acid group enables metal chelation, forming complexes with catalytic or luminescent properties. For example, oxazole-zinc complexes show promise in organic light-emitting diodes (OLEDs).

Polymer Modification

Incorporation into polymer backbones could enhance thermal stability and mechanical strength, leveraging the rigidity of the oxazole ring.

Comparative Analysis with Analogous Compounds

Structural Divergence

  • Imidazole vs. Oxazole: The imidazole analog contains two nitrogen atoms, increasing hydrogen-bonding capacity compared to the oxazole’s single nitrogen.

  • Substituent Effects: The methyl group in the target compound may enhance lipophilicity relative to the unsubstituted oxazole analog .

Functional Implications

  • Bioactivity: Imidazole derivatives often exhibit higher antimicrobial potency due to enhanced electron density .

  • Synthetic Accessibility: Oxazole rings are generally more stable under acidic conditions than imidazoles .

Future Research Directions

  • Comprehensive Bioassays: Evaluate the compound’s efficacy against Gram-positive/negative bacteria and cancer cell lines.

  • Structure-Activity Relationships (SAR): Modify the methyl and carboxylic acid groups to optimize pharmacokinetics.

  • Materials Characterization: Investigate thermal stability and optoelectronic properties for OLED or sensor applications.

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